

# A Comparative Analysis of SIK Inhibitors: GLPG3312 vs. GLPG3970

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## Compound of Interest

Compound Name: GLPG3312

Cat. No.: B12364163

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In the landscape of novel therapeutics for autoimmune and inflammatory diseases, inhibitors of Salt-Inducible Kinases (SIKs) have emerged as a promising class of compounds. This guide provides a detailed comparison of two such inhibitors, **GLPG3312** and GLPG3970, focusing on their selectivity and potency. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development.

## Potency and Selectivity Profile

**GLPG3312** is characterized as a potent pan-SIK inhibitor, demonstrating strong, low nanomolar inhibition across all three SIK isoforms. In contrast, GLPG3970 is a first-in-class dual inhibitor of SIK2 and SIK3, exhibiting significant selectivity against SIK1.<sup>[1][2]</sup>

The inhibitory activity of both compounds, as measured by their half-maximal inhibitory concentration (IC<sub>50</sub>), is summarized in the table below.

Target	GLPG3312 IC <sub>50</sub> (nM)	GLPG3970 IC <sub>50</sub> (nM)
SIK1	2.0 <sup>[3][4]</sup>	282.8 <sup>[1][2]</sup>
SIK2	0.7 <sup>[3][4]</sup>	7.8 <sup>[1][2]</sup>
SIK3	0.6 <sup>[3][4]</sup>	3.8 <sup>[1][2]</sup>

Kinome-wide selectivity profiling is crucial for assessing potential off-target effects. **GLPG3312** was evaluated against a panel of 380 kinases, while GLPG3970 was tested against 372

kinases.[5][6] For GLPG3970, RIPK2 was identified as the primary off-target, with an IC<sub>50</sub> of 78.4 nM.[4][5] Other kinases inhibited to a lesser extent were ABL1 (IC<sub>50</sub>: 1,095 nM) and MKNK2 (IC<sub>50</sub>: 1,074 nM).[5]

## Experimental Methodologies

The determination of the inhibitory potency and selectivity of **GLPG3312** and GLPG3970 involved biochemical kinase assays. The following protocols provide insight into the experimental setup.

### Biochemical Kinase Assays for IC<sub>50</sub> Determination

The in vitro kinase activity and compound inhibitory potency were assessed using well-established methods. For the initial high-throughput screening that led to the discovery of **GLPG3312**, the ADP-Glo™ kinase assay was employed.[6] For more detailed characterization of both **GLPG3312** and GLPG3970, a <sup>33</sup>P-radiometric kinase assay and the ADP-Glo™ assay were utilized, with testing performed at Eurofins.[5][6][7]

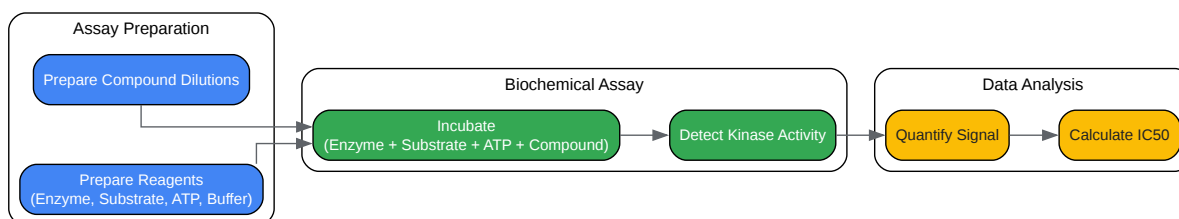
ADP-Glo™ Kinase Assay Protocol (for GLPG3970):[4][5]

- Enzyme Source: Recombinant human SIK1, SIK2, and SIK3.
- Substrate: AMARA peptide (45 μM).
- ATP Concentration: 5 μM.
- Assay Buffer: 25 mM Tris pH 7.5, 0.5 mM EGTA, 0.01% Triton X-100, 5 mM MgCl<sub>2</sub>, and 2.5 mM DTT.
- Procedure:
  - SIK enzymes (1.11 to 2.23 nM of SIK1, 0.11 to 0.48 nM of SIK2, or 0.45 nM of SIK3) were incubated with the AMARA peptide and ATP in the assay buffer.
  - The reaction was carried out in the presence of varying concentrations of the test compound (10-point dose-response) or vehicle control.
  - The incubation was performed at room temperature for 120 minutes.

- Following incubation, the amount of ADP produced was quantified using the ADP-Glo™ Kinase Assay kit (Promega), which measures luminescence.
- IC50 values were calculated from the dose-response curves.

#### General <sup>33</sup>P-Radiometric Kinase Assay Protocol (for **GLPG3312**):[6][7]

- Principle: This assay measures the incorporation of <sup>33</sup>P from [γ-<sup>33</sup>P]ATP into a suitable substrate by the kinase.
- Procedure:
  - The kinase of interest was incubated with the substrate, ATP, and [γ-<sup>33</sup>P]ATP in the reaction medium.
  - The reaction was conducted in the presence or absence of the test compound.
  - The incubation was carried out at 33 °C for 45–60 minutes.
  - The reaction was stopped, and the phosphorylated substrate was separated from the residual [γ-<sup>33</sup>P]ATP.
  - The amount of incorporated <sup>33</sup>P was quantified using a scintillation counter.
  - IC50 values were determined by measuring the reduction in substrate phosphorylation at different compound concentrations.



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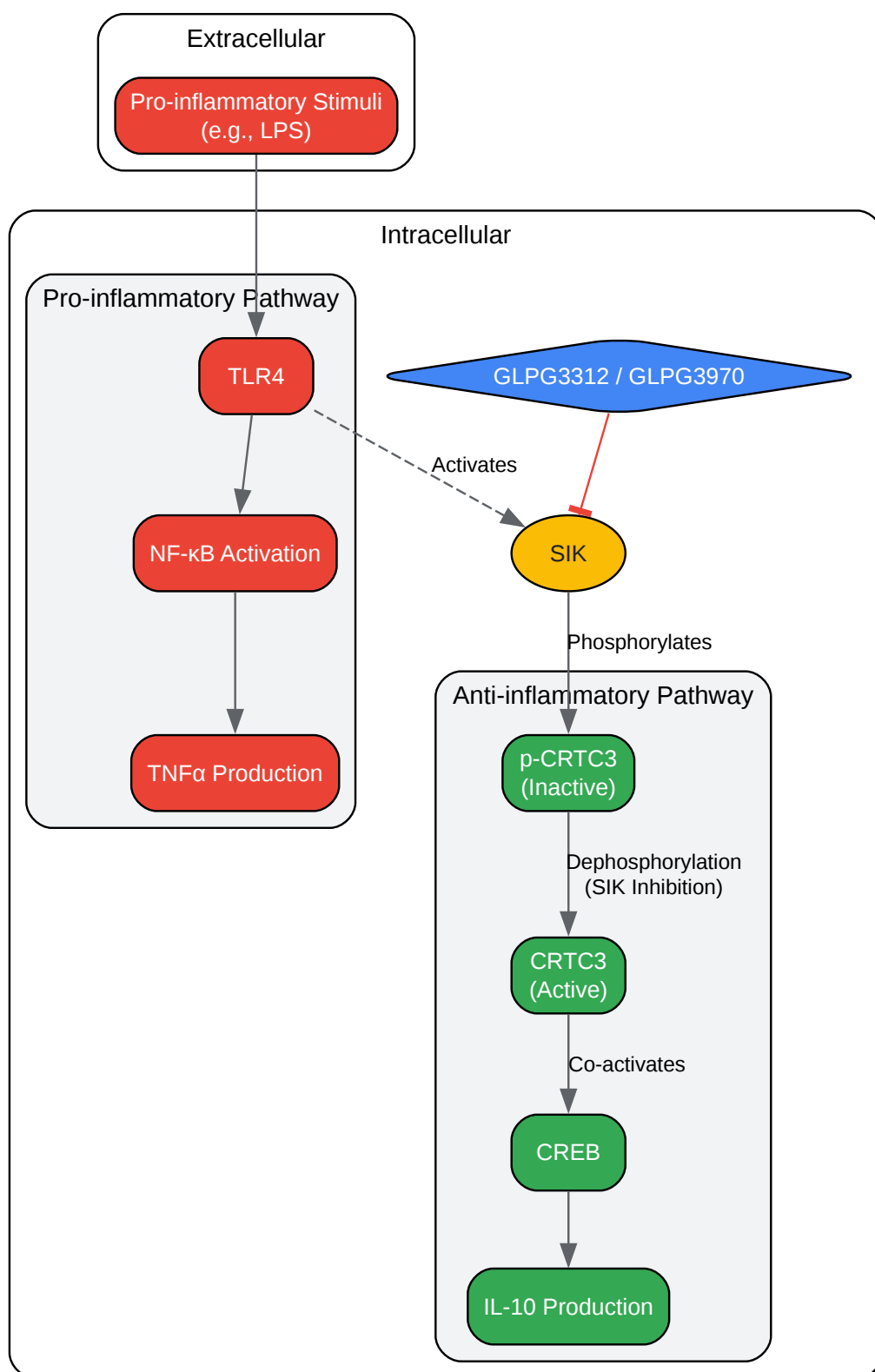
## Biochemical Kinase Assay Workflow

## Signaling Pathways of SIK Inhibition

Salt-Inducible Kinases are key regulators of inflammatory responses, acting as a molecular switch between pro- and anti-inflammatory states.[8] They are part of the AMP-activated protein kinase (AMPK) family and exert their effects by phosphorylating and thereby regulating the activity of transcription factors and co-activators.[4][9]

Inhibition of SIKs leads to a dual anti-inflammatory effect. On one hand, it suppresses the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF $\alpha$ ). On the other hand, it promotes the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). [9]

The diagram below illustrates the signaling pathway modulated by SIK inhibitors. In essence, by inhibiting SIKs, these compounds prevent the phosphorylation of CREB-regulated transcription coactivators (CRTC<sub>s</sub>). This allows CRTC<sub>s</sub> to translocate to the nucleus, where they co-activate the transcription factor CREB, leading to the expression of anti-inflammatory genes like IL-10. Concurrently, SIK inhibition can interfere with pro-inflammatory signaling cascades, such as the NF- $\kappa$ B pathway, which is responsible for the production of cytokines like TNF $\alpha$ .



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### SIK Inhibition Signaling Pathway

In conclusion, **GLPG3312** and GLPG3970 represent two distinct approaches to targeting the SIK family of kinases. **GLPG3312** is a potent pan-SIK inhibitor, while GLPG3970 offers a more selective profile, targeting SIK2 and SIK3. The choice between a pan-inhibitor and a more selective dual inhibitor will depend on the specific therapeutic application and the desired balance between efficacy and potential off-target effects. The detailed experimental data and pathway information provided herein serve as a valuable resource for researchers in the field.

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